molecular formula C10H14N2O B8511052 7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B8511052
M. Wt: 178.23 g/mol
InChI Key: WANSXCMSOLTXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C10H14N2O/c1-13-9-2-3-10-8(6-9)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3

InChI Key

WANSXCMSOLTXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCCNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (3.1 g, 15 mmol) in THF (26 mL), was added lithium aluminum hydride (1M solution in THF, 68 mL, 68 mmol) by dropwise addition over 20 minutes. The reaction was heated to 74° C. and held for 24 hours. After 24 hours, the reaction was quenched with water, 15% NaOH and another portion of water. The reaction mixture was then diluted with ethyl acetate and sodium sulfate was added. The reaction mixture was then stirred for 1 hour, after which it was filtered through a bed of celite, with subsequent washing of the bed with ethyl acetate. The solvent was removed from the filtrate to give the crude desired product. Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate, then 3%, then 5%) yielded 1.9 g of the desired product as orange crystals (71%).
Name
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
71%

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